molecular formula C14H20O3 B14694459 1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione CAS No. 24289-53-0

1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione

Cat. No.: B14694459
CAS No.: 24289-53-0
M. Wt: 236.31 g/mol
InChI Key: YDRPZLMYOHNXMF-UHFFFAOYSA-N
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Description

1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile under controlled conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of 1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Properties

CAS No.

24289-53-0

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1,5-ditert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione

InChI

InChI=1S/C14H20O3/c1-12(2,3)8-7-9(15)10(16)14(11(8)17-14)13(4,5)6/h7,11H,1-6H3

InChI Key

YDRPZLMYOHNXMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C2(C1O2)C(C)(C)C

Origin of Product

United States

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